molecular formula C15H18ClF2NO2 B5529274 (3R*,4S*)-1-[(2-chloro-4,5-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol

(3R*,4S*)-1-[(2-chloro-4,5-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol

Cat. No. B5529274
M. Wt: 317.76 g/mol
InChI Key: YADHORPOJPJXGQ-PSLIRLAXSA-N
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Description

Synthesis Analysis

The synthesis of related diastereoisomeric compounds, including 1,3-dimethylpiperidin-4-ols, involves detailed stereochemical considerations to achieve the desired configuration and conformation. These processes often include the formation of esters and the study of their preferred conformations through spectral analysis, such as p.m.r. characteristics (Casy & Jeffery, 1972).

Molecular Structure Analysis

Molecular structure determination techniques, including X-ray diffraction and spectroscopic methods (FT-IR, NMR), are crucial for confirming the geometry and electronic structure of complex molecules. Studies have demonstrated the utility of these methods in analyzing molecular geometries and identifying chemically active sites (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

The reactivity of compounds similar to the one can be influenced by the presence of functional groups, such as esters and halogens, which can undergo various chemical reactions. Research has shown the synthesis and reactivity of related compounds, highlighting the role of specific substituents and reaction conditions (Rayes et al., 2019).

properties

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)-1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF2NO2/c1-9-8-19(4-3-15(9,2)21)14(20)6-10-5-12(17)13(18)7-11(10)16/h5,7,9,21H,3-4,6,8H2,1-2H3/t9-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADHORPOJPJXGQ-PSLIRLAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-1-[(2-chloro-4,5-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol

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